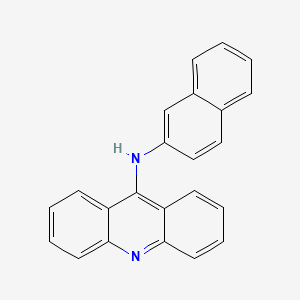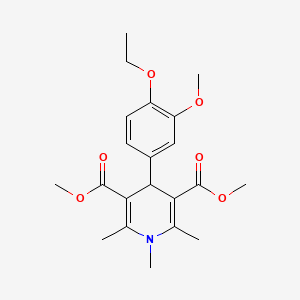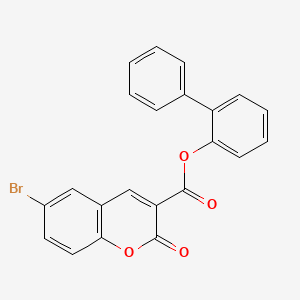![molecular formula C21H22N4O5S B11677278 N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11677278.png)
N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylamino group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, where a benzylamine reacts with an appropriate electrophilic intermediate.
Attachment of Trimethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anticancer Research: Studies have indicated that it may possess anticancer properties by inducing apoptosis in cancer cells.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to cell death.
Pathways Involved: It can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or apoptosis pathways in cancer cells.
Comparison with Similar Compounds
- N-{5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl}-3,4,5-trimethoxybenzamide
- N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}-3,4,5-trimethoxybenzamide
- N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Uniqueness:
- Structural Differences: The presence of the thiadiazole ring and the specific arrangement of functional groups make it unique compared to its analogs.
- Bioactivity: Its specific bioactivity profile, such as antimicrobial and anticancer properties, distinguishes it from similar compounds.
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H22N4O5S/c1-28-15-9-14(10-16(29-2)19(15)30-3)20(27)23-21-25-24-18(31-21)11-17(26)22-12-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |
InChI Key |
ODWZDXXEFFBHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B11677209.png)

![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677225.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11677227.png)
![(2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11677232.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11677248.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11677261.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11677266.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11677267.png)

